molecular formula C15H22N2O B12565663 N-[(4-Methylphenyl)(piperidin-1-yl)methyl]acetamide CAS No. 263888-61-5

N-[(4-Methylphenyl)(piperidin-1-yl)methyl]acetamide

Cat. No.: B12565663
CAS No.: 263888-61-5
M. Wt: 246.35 g/mol
InChI Key: UHACQOPSGGAJNF-UHFFFAOYSA-N
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Description

N-[(4-Methylphenyl)(piperidin-1-yl)methyl]acetamide is a compound that features a piperidine ring, a methylphenyl group, and an acetamide moiety. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities . This compound is of interest in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methylphenyl)(piperidin-1-yl)methyl]acetamide typically involves the reaction of 4-methylbenzyl chloride with piperidine, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methylphenyl)(piperidin-1-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-Methylphenyl)(piperidin-1-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-[(4-Methylphenyl)(piperidin-1-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Methylphenyl)(piperidin-1-yl)methyl]acetamide is unique due to its specific structure, which combines a piperidine ring with a methylphenyl group and an acetamide moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

263888-61-5

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

N-[(4-methylphenyl)-piperidin-1-ylmethyl]acetamide

InChI

InChI=1S/C15H22N2O/c1-12-6-8-14(9-7-12)15(16-13(2)18)17-10-4-3-5-11-17/h6-9,15H,3-5,10-11H2,1-2H3,(H,16,18)

InChI Key

UHACQOPSGGAJNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(NC(=O)C)N2CCCCC2

Origin of Product

United States

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